N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide
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Overview
Description
N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide is a synthetic organic compound that belongs to the class of hydrazinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide typically involves the reaction of 4-chlorophenylhydrazine with a suitable azepinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide: can be compared with other hydrazinecarboxamide derivatives, such as:
Uniqueness
The presence of the chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
324578-00-9 |
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Molecular Formula |
C13H17ClN4O |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea |
InChI |
InChI=1S/C13H17ClN4O/c14-10-5-7-11(8-6-10)16-13(19)18-17-12-4-2-1-3-9-15-12/h5-8H,1-4,9H2,(H,15,17)(H2,16,18,19) |
InChI Key |
UIYSCFMJFLFHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NNC(=O)NC2=CC=C(C=C2)Cl |
solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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